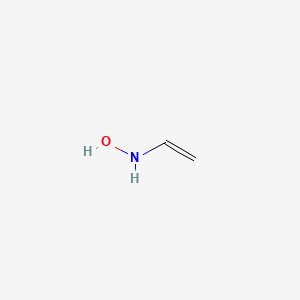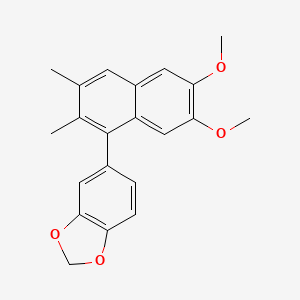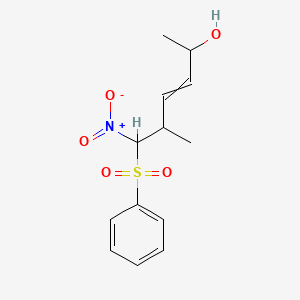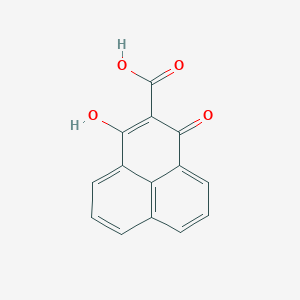
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the final product is often subjected to rigorous purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its azo groups and aromatic rings. The azo groups can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar structural features but different substituents.
6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A compound with a similar diethylamino group but different core structure.
Uniqueness
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
127750-19-0 |
|---|---|
分子式 |
C28H29N6NaO5S |
分子量 |
584.6 g/mol |
IUPAC 名称 |
sodium;6-amino-3-[[4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H30N6O5S.Na/c1-4-34(5-2)22-12-9-20(10-13-22)30-31-21-11-14-24(25(17-21)39-6-3)32-33-27-26(40(36,37)38)15-18-7-8-19(29)16-23(18)28(27)35;/h7-17,35H,4-6,29H2,1-3H3,(H,36,37,38);/q;+1/p-1 |
InChI 键 |
BTSCLILIWWAZFR-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])OCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)



![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)


![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
